molecular formula C9H17NO2S B1404888 3-(Cyclohexanesulfonyl)azetidine CAS No. 1706442-80-9

3-(Cyclohexanesulfonyl)azetidine

Cat. No. B1404888
M. Wt: 203.3 g/mol
InChI Key: ZMGLQQZWSJTYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohexanesulfonyl)azetidine is a chemical compound with the molecular formula C9H17NO2S . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

The synthesis of azetidines, including 3-(Cyclohexanesulfonyl)azetidine, can be achieved through intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The molecular structure of 3-(Cyclohexanesulfonyl)azetidine is characterized by a four-membered ring, which is highly strained . This strain is a key factor in its reactivity .


Chemical Reactions Analysis

Azetidines, including 3-(Cyclohexanesulfonyl)azetidine, are known for their unique reactivity, which is driven by the considerable ring strain . They are excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Scalable Synthesis and Safety Studies

A study detailed the scalable synthesis of 3-(Bromoethynyl)azetidine, highlighting a four-step, telescoped sequence for its production. This research also included a detailed safety study to determine potential explosive properties, demonstrating how chemical process development and safety investigations are crucial for handling energetic building blocks in drug synthesis (Kohler et al., 2018).

Microwave-assisted Synthesis

Another application involves the microwave-assisted synthesis of azetidines in aqueous media, showcasing an efficient and accelerated method for producing simple azetidines with high purity and good yields. This technique emphasizes the role of green chemistry and innovative heating methods in synthesizing heterocyclic compounds (Burkett et al., 2009).

Versatile Building Blocks for Medicinal Chemistry

Protected 3-haloazetidines were prepared on a gram-scale for use as versatile building blocks in medicinal chemistry, highlighting azetidines' importance in natural products and pharmaceutical compounds. This research underscores the role of azetidines in diversifying synthetic strategies for drug development (Ji et al., 2018).

Drug Discovery Building Blocks

The synthesis of "stretched" analogues of piperidine, piperazine, and morpholine using azetidine-based isosteres demonstrates the utility of azetidines as advanced building blocks for drug discovery. This research illustrates how modifying the molecular size and flexibility of heterocycles can impact lead optimization programs (Feskov et al., 2019).

Synthetic Strategies and Chemical Reactivity

A review on the synthetic facets of azetidines describes recent developments in synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons. This encompasses their applications in catalytic processes and as strained compounds for ring-opening and expansion reactions, highlighting their broad utility in chemistry (Mehra et al., 2017).

properties

IUPAC Name

3-cyclohexylsulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGLQQZWSJTYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexanesulfonyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.